molecular formula C26H28N4O3S B2450959 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide CAS No. 477493-13-3

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2450959
CAS No.: 477493-13-3
M. Wt: 476.6
InChI Key: KYPYHJPWOTYWIO-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. The compound features a benzimidazole moiety, which is known for its diverse biological activities, and a benzamide group, which contributes to its chemical reactivity and potential therapeutic properties.

Mechanism of Action

Target of Action

Similar compounds with a benzimidazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that compounds with a benzimidazole core have been found to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . These activities suggest that such compounds may interact with their targets in a way that inhibits essential biological processes, although the specific mechanisms may vary depending on the target and the specific structure of the compound.

Biochemical Pathways

Given the diverse biological activities associated with benzimidazole derivatives , it is likely that HMS1901E15 affects multiple biochemical pathways

Result of Action

Benzimidazole derivatives have been associated with a variety of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . These effects suggest that HMS1901E15 may have a broad range of molecular and cellular impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of ortho-phenylenediamine with benzaldehydes in the presence of an oxidizing agent such as sodium metabisulfite . The resulting benzimidazole derivative is then coupled with a suitable benzamide precursor under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or benzamide moieties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its potential as an anticancer agent and its versatility in chemical synthesis highlight its significance in scientific research.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-3-16-30(17-4-2)34(32,33)22-14-12-19(13-15-22)26(31)27-21-9-7-8-20(18-21)25-28-23-10-5-6-11-24(23)29-25/h5-15,18H,3-4,16-17H2,1-2H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPYHJPWOTYWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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